2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol is a compound of significant interest due to its unique structure and potential applications in various fields of research and industry. This compound, characterized by its complex benzofuran and phenol moieties, exhibits a range of chemical properties that make it valuable for scientific exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol typically involves a multi-step process starting from readily available precursors. Key steps often include:
Formation of the benzofuran core through cyclization reactions.
Introduction of the methoxy and methyl groups via selective substitution reactions.
Attachment of the prop-1-enyl group under controlled conditions to ensure stereochemical integrity.
Industrial Production Methods
Industrial production methods for this compound may employ large-scale batch reactors, optimized for efficient production while maintaining the purity and stereochemical configuration of the compound. The use of advanced catalysts and solvents can enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: : Conversion to quinone derivatives.
Reduction: : Formation of dihydrobenzofuran analogs.
Substitution: : Electrophilic aromatic substitution reactions, particularly at the phenol moiety.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: : Lewis acids like aluminum chloride for facilitating aromatic substitutions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced benzofuran compounds, and various substituted phenol analogs.
Scientific Research Applications
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol is utilized in several research domains:
Chemistry: : Study of its reactivity and synthesis of complex organic molecules.
Biology: : Investigation of its potential as a bioactive compound with therapeutic properties.
Medicine: : Evaluation of its pharmacological effects and potential as a drug candidate.
Industry: : Use as a chemical intermediate in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol exerts its effects involves interaction with specific molecular targets. The benzofuran and phenol moieties may bind to enzymes or receptors, modulating biochemical pathways and leading to various biological outcomes. The exact molecular targets and pathways can be elucidated through detailed biochemical assays and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally related to 2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol include:
2-methoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol
2-methoxy-4-(7-methoxy-3-methyl-5-prop-1-enyl-1-benzofuran-2-yl)phenol
4-(7-methoxy-3-methyl-5-prop-1-enyl-1-benzofuran-2-yl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique stereochemical configuration and the specific positioning of its functional groups, which contribute to its distinctive chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H22O4 |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-methoxy-4-[(2S,3S)-7-methoxy-3-methyl-5-prop-1-enyl-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C20H22O4/c1-5-6-13-9-15-12(2)19(24-20(15)18(10-13)23-4)14-7-8-16(21)17(11-14)22-3/h5-12,19,21H,1-4H3/t12-,19-/m0/s1 |
InChI Key |
ITDOFWOJEDZPCF-BUXKBTBVSA-N |
Isomeric SMILES |
CC=CC1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.